molecular formula C13H19NO B177213 3-(3-Methoxybenzyl)piperidine CAS No. 766487-11-0

3-(3-Methoxybenzyl)piperidine

Cat. No. B177213
CAS RN: 766487-11-0
M. Wt: 205.3 g/mol
InChI Key: GQKSLDMVANTJRX-UHFFFAOYSA-N
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Description

“3-(3-Methoxybenzyl)piperidine” is a chemical compound with the linear formula C13H19O1N1 . It is a solid substance and is one of the unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “3-(3-Methoxybenzyl)piperidine” is C13H19NO . It has an average mass of 205.296 Da and a monoisotopic mass of 205.146667 Da .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The density of “3-(3-Methoxybenzyl)piperidine” is 1.0±0.1 g/cm3 . It has a boiling point of 314.7±15.0 °C at 760 mmHg . The flash point is 129.2±9.8 °C .

Scientific Research Applications

1. Pharmacological Properties in Central Nervous System Receptors

The derivatives of 1‘-organylspiro[indane-1,4‘-piperidine], including those with 4-methoxybenzyl groups, have shown high-affinity and selectivity as σ ligands in central nervous system receptors. Studies involving radioligand binding assays indicated their significance in understanding receptor interactions (Tacke et al., 2003).

2. Anti-Dengue Activity

Compounds synthesized from 3,5-bis((E)-4-methoxybenzylidene) showed inhibitory activity against DENV2 NS2B-NS3 protease, indicating potential use in anti-dengue treatments (Kuswardani et al., 2020).

3. Anti-Alzheimer's Agents

N-benzylated derivatives of (pyrrolidin-2-one)/(imidazolidin-2-one) were designed based on the structure of donepezil, a major drug for Alzheimer's disease. These derivatives, including those with 4-methoxybenzyl groups, displayed significant anti-Alzheimer's profiles, contributing to potential therapeutic approaches (Gupta et al., 2020).

4. Antitubercular Activity

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles with 4-methoxybenzyl substitutions were studied for antitubercular activity, indicating potential applications in tuberculosis treatment (Badiger & Khazi, 2013).

5. Nonpeptide Neurokinin-1 Receptor Antagonist

LY303870, a compound containing 2-methoxybenzyl and piperidin-1-yl groups, was characterized as a potent and selective nonpeptide neurokinin-1 receptor antagonist, indicating its relevance in studying NK-1 receptors in physiological processes (Gitter et al., 1995).

6. Oxidative Removal in Chemical Synthesis

The oxidative removal of N-(4-methoxybenzyl) groups from 2,5-piperazinediones with cerium(IV) diammonium nitrate showed efficiency under mild conditions, highlighting its application in chemical synthesis (Yamaura et al., 1985).

7. Inhibitor of N-Acetylglucosaminidase

The synthesis of specific inhibitors for N-acetylglucosaminidase from compounds including 4-methoxybenzyl groups suggests potential applications in biochemical research (Schumacher-Wandersleb et al., 1994).

8. α-Glucosidase Inhibitors for Diabetes Treatment

N-benzyl-deoxynojirimycin derivatives, including those with 3-methoxybenzyl groups, were designed as α-glucosidase inhibitors. They displayed varying inhibitory activities, suggesting their potential as therapeutic agents for type II diabetes (Zeng et al., 2019).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKSLDMVANTJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588799
Record name 3-[(3-Methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxybenzyl)piperidine

CAS RN

766487-11-0
Record name 3-[(3-Methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of EED in complex with 3-(3-methoxybenzyl)piperidine hydrochloride?

A: The determination of the crystal structure of EED in complex with 3-(3-methoxybenzyl)piperidine hydrochloride provides valuable insights into how this specific compound interacts with EED at a molecular level. [] This information is crucial for understanding the compound's mechanism of action as a potential inhibitor of EED, a protein involved in epigenetic regulation. By analyzing the binding interactions, researchers can gain insights into the structural features important for activity and potentially design more potent and selective EED inhibitors. This could have implications for developing novel therapeutic strategies targeting EED-mediated processes.

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